MRS5698
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Overview
Description
Mechanism of Action
Target of Action
MRS5698, also known as (1S,2R,3S,4R,5S)-4-(6-{[(3-chlorophenyl)methyl]amino}-2-[2-(3,4-difluorophenyl)ethynyl]-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide, is a highly selective agonist for the A3 adenosine receptor (A3AR) . The A3AR is an important inflammatory and immunological target .
Mode of Action
This compound binds selectively to human and mouse A3ARs . The binding of this compound to A3ARs triggers a series of intracellular events, leading to the modulation of various pro- and anti-inflammatory genes .
Biochemical Pathways
Upon activation by this compound, the A3AR influences the regulation of both pro- and anti-inflammatory genes, such as IL-1a, IL-1β, and NFκBIZ . Pathway analysis has highlighted the critical involvement of signaling molecules, including IL-6 and IL-17 . Important upstream regulators include IL-1a, IL-1β, TNF-α, NF-κB, etc . PPAR, which modulates eicosanoid metabolism, was highly downregulated by the A3AR agonist .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties. In mice, a 1 mg/kg intraperitoneal dose resulted in a half-life of 1.09 hours and a peak plasma concentration of 204 nM at 1 hour . Its oral bioavailability is only 5% due to intestinal efflux .
Result of Action
The activation of A3AR by this compound has been shown to have significant effects on gene regulation in HL-60 cells, a cell model of neutrophil function . This leads to the modulation of immunity and inflammation-related genes . This compound is also orally active in a chronic neuropathic pain model .
Action Environment
The action of this compound is influenced by the cellular environment. For instance, the presence of allosteric enhancers like LUF6000 can enhance the effects of this compound . The environment within cells endogenously expressing the human A3AR also influences the effect of this compound .
Biochemical Analysis
Biochemical Properties
MRS5698 binds selectively to human and mouse A3 adenosine receptors . It interacts with these receptors with a Ki of approximately 3 nM . The interaction of this compound with the A3 adenosine receptor is critical for its biochemical properties .
Cellular Effects
In HL-60 cells, this compound has been shown to significantly upregulate both pro- and anti-inflammatory genes, such as IL-1a, IL-1β, and NFκBIZ . This suggests that this compound can influence cell function by modulating gene expression .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with the A3 adenosine receptor . It is a nearly full agonist, as demonstrated in both cAMP and calcium assays . This suggests that this compound can activate the A3 adenosine receptor to exert its effects .
Temporal Effects in Laboratory Settings
This compound is very stable in vitro . In animal models, the beneficial effect of this compound to reverse pain lasted for at least 2 hours . This suggests that this compound has long-term effects on cellular function .
Dosage Effects in Animal Models
This compound was well tolerated in the rat at doses of ≤200 mg/kg i.p . A 1 mg/kg i.p. dose in the mouse displayed a plasma C max of 204 nM at 1 hour . This suggests that the effects of this compound can vary with different dosages .
Metabolic Pathways
It is known that this compound does not inhibit cytochrome P450 enzymes at concentrations less than 10 μM , suggesting that it may not have significant effects on drug-metabolizing enzymes .
Transport and Distribution
CACO-2 bidirectional transport studies suggested intestinal efflux of this compound . This suggests that this compound may be transported and distributed within cells and tissues via efflux transporters .
Subcellular Localization
Given its role as an agonist for the A3 adenosine receptor, it is likely that it localizes to the cell membrane where the A3 adenosine receptor is expressed .
Preparation Methods
Synthetic Routes and Reaction Conditions
MRS5698 is synthesized from D-ribose through a multi-step process. The synthetic route involves the introduction of a [3.1.0]bicyclohexane ring system in place of ribose and a rigid extension at the C2 position . The process is suitable for scale-up on a multi-gram scale, making it feasible for industrial production .
Industrial Production Methods
The industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. Analytical and bioanalytical methods have been developed for the compound, and the chemistry has been scaled up to the 100-gram level . This process can potentially be further optimized for good manufacturing practice (GMP) and non-GMP manufacturing .
Chemical Reactions Analysis
Types of Reactions
MRS5698 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Substitution reactions are common, particularly involving the aromatic rings.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
- Oxidizing agents for oxidation reactions.
- Reducing agents for reduction reactions.
- Halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in halogenated products .
Scientific Research Applications
MRS5698 has a wide range of scientific research applications:
Chemistry: It is used as a pharmacological tool to define the effects of A3 adenosine receptors.
Biology: The compound is studied for its role in modulating inflammatory and immunological responses.
Medicine: this compound has shown promise in treating chronic neuropathic pain and other inflammatory conditions.
Comparison with Similar Compounds
Similar Compounds
Cl-IB-MECA: Another A3 adenosine receptor agonist with similar pharmacological properties.
LUF6000: A positive allosteric modulator that enhances the effects of A3 adenosine receptor agonists.
Uniqueness of MRS5698
This compound is unique due to its high selectivity for A3 adenosine receptors and its efficacy in reversing chronic neuropathic pain. Its stability, low toxicity, and lack of interaction with cytochrome P450 enzymes further distinguish it from similar compounds .
Properties
IUPAC Name |
(1S,2R,3S,4R,5S)-4-[6-[(3-chlorophenyl)methylamino]-2-[2-(3,4-difluorophenyl)ethynyl]purin-9-yl]-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23ClF2N6O3/c1-32-27(40)28-11-17(28)22(23(38)24(28)39)37-13-34-21-25(33-12-15-3-2-4-16(29)9-15)35-20(36-26(21)37)8-6-14-5-7-18(30)19(31)10-14/h2-5,7,9-10,13,17,22-24,38-39H,11-12H2,1H3,(H,32,40)(H,33,35,36)/t17-,22-,23+,24+,28+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLLLJJYBWLGHW-CIZVZKTGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C12CC1C(C(C2O)O)N3C=NC4=C(N=C(N=C43)C#CC5=CC(=C(C=C5)F)F)NCC6=CC(=CC=C6)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@@]12C[C@@H]1[C@H]([C@@H]([C@@H]2O)O)N3C=NC4=C(N=C(N=C43)C#CC5=CC(=C(C=C5)F)F)NCC6=CC(=CC=C6)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23ClF2N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.